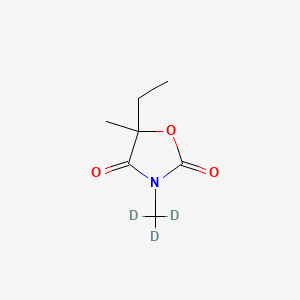
Parametadione-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parametadione-d3 is a deuterated form of paramethadione, an anticonvulsant drug belonging to the oxazolidinedione class. It is primarily used in scientific research to study the pharmacokinetics and metabolism of paramethadione. The deuterium atoms in this compound replace the hydrogen atoms, providing a stable isotope that can be traced in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of parametadione-d3 involves the incorporation of deuterium atoms into the paramethadione molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Parametadione-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxazolidinedione derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxazolidinedione derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Parametadione-d3 is widely used in scientific research due to its stable isotope properties. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of paramethadione in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of paramethadione.
Drug Development: Used as a reference compound in the development of new anticonvulsant drugs.
Biological Research: Understanding the interaction of paramethadione with biological targets and its effects on cellular processes.
作用機序
Parametadione-d3, like paramethadione, acts by reducing T-type calcium currents in thalamic neurons. This inhibition of calcium currents dampens the abnormal thalamocortical rhythmicity associated with absence seizures. The molecular targets include voltage-dependent T-type calcium channel subunits, which play a crucial role in the propagation of electrical signals in neurons.
類似化合物との比較
Similar Compounds
Trimethadione: Another oxazolidinedione anticonvulsant with similar properties but a higher side effect profile.
Ethadione: A related compound with anticonvulsant activity but different pharmacokinetic properties.
Uniqueness
Parametadione-d3 is unique due to its deuterium labeling, which allows for precise tracking in biological systems. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
160.19 g/mol |
IUPAC名 |
5-ethyl-5-methyl-3-(trideuteriomethyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C7H11NO3/c1-4-7(2)5(9)8(3)6(10)11-7/h4H2,1-3H3/i3D3 |
InChIキー |
VQASKUSHBVDKGU-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C(=O)C(OC1=O)(C)CC |
正規SMILES |
CCC1(C(=O)N(C(=O)O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



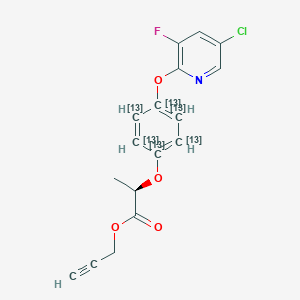
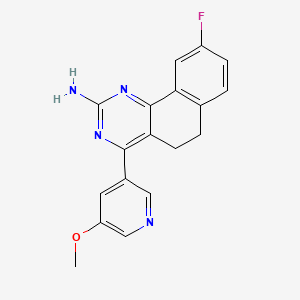
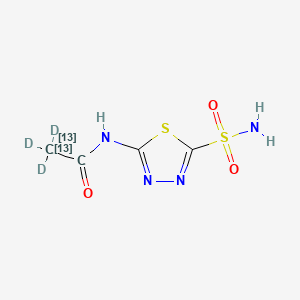



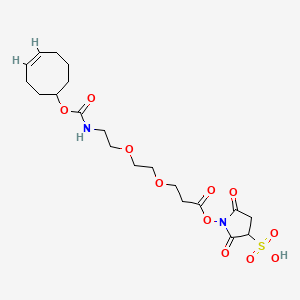
![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)

![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)

![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)

